An In-depth Technical Guide to Didodecyl Phenyl Phosphite: Structure, Synthesis, and Physicochemical Properties
An In-depth Technical Guide to Didodecyl Phenyl Phosphite: Structure, Synthesis, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Didodecyl phenyl phosphite, often referred to as diisodecyl phenyl phosphite (DIDP), is an organophosphorus compound with a significant history of use as a secondary antioxidant and heat stabilizer in the polymer industry.[1][2] Its primary function is to protect polymeric materials from degradation during high-temperature processing by decomposing hydroperoxides into stable alcohols, thus preventing oxidative damage.[3][4] While not a therapeutic agent itself, its well-characterized chemical properties and reactivity as an organophosphite present a case for its consideration by researchers in toxicology, materials science, and potentially as a reference compound in the broader landscape of drug development where organophosphorus chemistry is relevant.[5][6] This technical guide provides a comprehensive overview of the molecular structure, formula, physicochemical properties, and synthesis of didodecyl phenyl phosphite.
Molecular Structure and Formula
Didodecyl phenyl phosphite is an ester of phosphorous acid. The central phosphorus atom is bonded to one phenoxy group and two dodecoxy groups. The dodecyl groups are typically branched isomers, hence the common name diisodecyl phenyl phosphite.[5]
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Molecular Formula: C₂₆H₄₇O₃P[1]
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IUPAC Name: bis(8-methylnonyl) phenyl phosphite[1]
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CAS Number: 25550-98-5[7]
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Molecular Weight: 438.6 g/mol [1]
The structure consists of a trivalent phosphorus atom, which is susceptible to oxidation to a pentavalent state, a key feature of its antioxidant activity.[5]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for didodecyl phenyl phosphite is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₆H₄₇O₃P | [1] |
| Molecular Weight | 438.6 g/mol | [1] |
| Appearance | Clear, nearly colorless liquid | [3][7] |
| Melting Point | < 0 °C | [3] |
| Boiling Point | 176 °C @ 5 mm Hg | [8] |
| Density | 0.94 g/mL at 25 °C | [8] |
| Refractive Index | 1.4760-1.4810 at 25 °C | [2] |
| Solubility | Good solubility in most organic solvents; virtually insoluble in water. | [5] |
| Flash Point | > 230 °F | [8] |
| Acid Value | ≤ 0.10 mg KOH/g | [2] |
| Free Phenol | ≤ 1.0 % | [7] |
Spectroscopic methods are crucial for the structural elucidation and purity assessment of didodecyl phenyl phosphite. Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorption bands for P-O-C (aryl and alkyl) and aromatic C-H bonds.[5] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for characterizing organophosphorus compounds.
Experimental Protocols
Synthesis of Didodecyl Phenyl Phosphite via Transesterification
The most common method for synthesizing didodecyl phenyl phosphite is the transesterification of triphenyl phosphite with isodecanol.[3][5][9] This reaction involves the stepwise replacement of the phenyl groups on triphenyl phosphite with isodecyl groups.[9]
Materials and Equipment:
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Triphenyl phosphite
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Isodecanol
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Catalyst (e.g., sodium phenate)
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Glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and a distillation apparatus
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Heating mantle with temperature control
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Vacuum pump
Procedure:
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The glass reactor is charged with triphenyl phosphite and isodecanol. A slight excess of isodecanol is often used to drive the reaction to completion.[9]
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A catalytic amount of sodium phenate is introduced into the reactor.[5]
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The reaction mixture is heated to a temperature range of 100-160 °C under a nitrogen atmosphere to prevent oxidation.[9]
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The reaction is stirred continuously for several hours. The progress of the reaction is monitored by the removal of the phenol byproduct via distillation.[9] The removal of phenol shifts the equilibrium towards the formation of the desired product.[5]
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Upon completion of the reaction, as indicated by the cessation of phenol distillation, the crude product is purified. Purification is typically achieved through vacuum distillation to remove any unreacted starting materials and byproducts.[5]
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The final product is a mixture that can contain diisodecyl phenyl phosphite, triisodecyl phosphite, and residual triphenyl phosphite, with the composition being dependent on the specific reaction conditions.[3]
Logical Relationships and Workflows
Chemical Synthesis Workflow
The synthesis of didodecyl phenyl phosphite from triphenyl phosphite and isodecanol can be represented as a logical workflow. The following diagram illustrates the key steps and components of this process.
Caption: Workflow for the synthesis of didodecyl phenyl phosphite.
Antioxidant Mechanism
Didodecyl phenyl phosphite functions as a secondary antioxidant by decomposing hydroperoxides, which are key intermediates in the oxidative degradation of materials. This mechanism interrupts the degradation cycle.
Caption: Simplified mechanism of hydroperoxide decomposition by didodecyl phenyl phosphite.
References
- 1. Didecyl phenyl phosphite | C26H47O3P | CID 14741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Study of Di ISO Decyl Phenyl Phosphite (DDPP): A High-Performance Secondary Antioxidant [adishank.com]
- 3. Buy Diisodecyl phenyl phosphite | 25550-98-5 [smolecule.com]
- 4. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diisodecyl phenyl phosphite | 25550-98-5 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Diphenyl isodecyl phosphite | C22H31O3P | CID 9951488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
